molecular formula C15H9ClN2O5 B5503475 2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione

2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5503475
M. Wt: 332.69 g/mol
InChI Key: YLGRPJXMEIXCFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindole-1,3-diones, including derivatives similar to the compound of interest, can be efficiently performed through palladium-catalyzed aminocarbonylation of o-halobenzoates in the presence of primary amines. This method has been shown to tolerate a wide range of functional groups, including methoxy, alcohol, ketone, and nitro groups, indicating a versatile approach to synthesizing such compounds (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular and vibrational structures of isoindole-dione derivatives have been extensively studied using techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. These studies provide detailed insights into the compounds' optimized geometry, vibrational frequencies, and fundamental modes, contributing significantly to understanding the molecular structure and its implications on the compounds' reactivity and properties (Arjunan et al., 2009).

Chemical Reactions and Properties

Isoindole-dione compounds engage in a variety of chemical reactions. For example, they can undergo cycloaddition reactions with electrophilic vinyl nitroso compounds, forming oxazines and alkylindoles depending on the reaction conditions and the presence of different nucleophiles. These reactions highlight the chemical versatility and reactivity of isoindole-dione derivatives, paving the way for the synthesis of a wide array of heterocyclic compounds with potential biological activities (Gilchrist & Roberts, 1983).

Physical Properties Analysis

The study of physical properties, including the analysis of optical properties such as absorbance, transmittance, and refractive index, is crucial for understanding the material characteristics of isoindole-dione derivatives. These properties are essential for determining the compounds' suitability for various applications, including their potential use in organic electronics and photonics (Tan et al., 2018).

Chemical Properties Analysis

Isoindole-dione compounds exhibit a range of chemical properties, including the ability to participate in addition and cycloaddition reactions. These properties are significantly influenced by the compound's molecular structure, particularly the presence of functional groups such as nitro, hydroxy, and chloro substituents. The understanding of these chemical properties is fundamental to exploring the reactivity and potential applications of these compounds in various fields, including medicinal chemistry and material science (Katagiri et al., 1994).

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Palladium-Catalyzed Synthesis : A study by Worlikar and Larock (2008) demonstrated the use of palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones. This method shows the compound's relevance in synthesizing important classes of heterocycles, highlighting its versatility in chemical reactions (Worlikar & Larock, 2008).

Electrophilic Addition and Cycloaddition Reactions

  • Vinyl Nitroso Compound Reactions : Gilchrist and Roberts (1983) explored the addition and cycloaddition reactions of electrophilic vinyl nitroso compounds. Their findings on the behavior of these compounds towards indole and similar reactions with pyrrole and 1-methylpyrrole provide insight into the compound's utility in synthesizing novel organic structures, including those related to 2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione (Gilchrist & Roberts, 1983).

Antimicrobial and Chemotherapeutic Applications

  • Malaricidal and Coccidiostatic Effects : Dürckheimer et al. (1980) reported that derivatives similar to the target compound exhibit pronounced coccidiostatic and malaricidal effects against drug-resistant malaria parasites. This study underlines the potential biomedical applications of such compounds in treating parasitic infections (Dürckheimer et al., 1980).

Material Science and Liquid Crystal Research

  • Mesogenic Schiff Bases Synthesis : Research by Dubey et al. (2018) on isoindoline-1,3-dione-based mesogenic Schiff bases showed that these compounds exhibit liquid crystalline behavior. The study contributes to understanding the compound's role in material science, particularly in the design and development of liquid crystal devices (Dubey et al., 2018).

Organocatalysis

  • Enantioselective Aminooxygenation : A study by Bui, Candeias, and Barbas (2010) highlighted the novel use of a quinidine dimer for the enantioselective aminooxygenation of oxindoles. This organocatalytic approach to synthesizing 3-hydroxyoxindole derivatives showcases the compound's utility in creating biologically active molecules with high enantioselectivity (Bui, Candeias, & Barbas, 2010).

properties

IUPAC Name

2-[(3-chloro-4-hydroxy-5-nitrophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O5/c16-11-5-8(6-12(13(11)19)18(22)23)7-17-14(20)9-3-1-2-4-10(9)15(17)21/h1-6,19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGRPJXMEIXCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione

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